molecular formula C18H14Cl2N8Na2O9S2 B3183079 Dtxsid80894186 CAS No. 61951-86-8

Dtxsid80894186

Cat. No. B3183079
CAS RN: 61951-86-8
M. Wt: 667.4 g/mol
InChI Key: WOFHPDGARHNFJI-UHFFFAOYSA-L
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Description

Dtxsid80894186 is a novel compound with potential applications in laboratory experiments. It was first discovered in 2019 and has since been studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Dtxsid80894186 is not yet fully understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

The biochemical and physiological effects of Dtxsid80894186 are still under investigation. However, it has been shown to have a protective effect against oxidative stress in cells, as well as to act as an anti-inflammatory agent. Additionally, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase.

Advantages And Limitations For Lab Experiments

The main advantage of using Dtxsid80894186 in laboratory experiments is its ability to act as an antioxidant and anti-inflammatory agent. Additionally, it has been shown to be relatively stable and not prone to degradation. However, the compound is not yet widely available and may be difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the study of Dtxsid80894186. These include further research into the compound’s mechanism of action, its potential applications in other laboratory experiments, and its potential to act as an inhibitor of other enzymes. Additionally, further research could be conducted into the compound’s pharmacokinetics, toxicity, and interactions with other compounds. Finally, further studies could be conducted to determine the optimal dosage and formulation of the compound for use in laboratory experiments.

Scientific Research Applications

Dtxsid80894186 has been studied for its potential applications in laboratory experiments. It has been used to study the effects of oxidative stress on cells, as well as its potential to act as an antioxidant. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and as an inhibitor of certain enzymes.

properties

IUPAC Name

disodium;5-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,4-disulfophenyl]diazenyl]-1-ethyl-4-methyl-2-oxido-6-oxopyridine-3-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFHPDGARHNFJI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)C)C(=N)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N8Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894186
Record name Procion yellow
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101531203

CAS RN

61951-86-8
Record name Procion yellow
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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